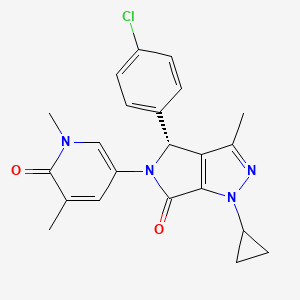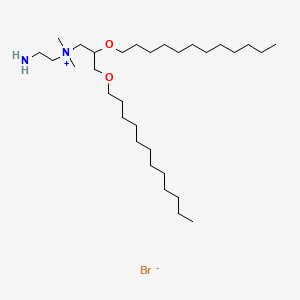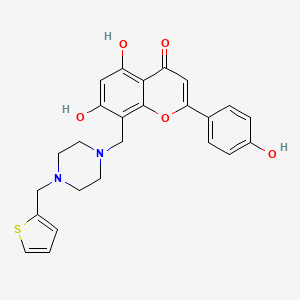
Bdp-nac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
BDP-NAC is synthesized through a series of chemical reactions involving the conjugation of N-acetyl cysteine to a benzyl disulfide-based compound. The synthesis involves the deprotection of a boronic acid pinacol ester functionality by hydrogen peroxide, leading to the formation of the desired persulfide donor . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product .
Análisis De Reacciones Químicas
BDP-NAC undergoes several types of chemical reactions, including:
Reduction: The persulfide donor can be reduced to its corresponding thiol form under certain conditions.
Substitution: The benzyl disulfide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, thiols, and nucleophiles. The major products formed from these reactions are the persulfide of N-acetyl cysteine and its corresponding thiol derivatives .
Aplicaciones Científicas De Investigación
BDP-NAC has a wide range of scientific research applications, including:
Mecanismo De Acción
BDP-NAC exerts its effects through the release of the persulfide of N-acetyl cysteine in response to reactive oxygen species. The persulfide interacts with cellular targets, such as protein thiols, to mitigate oxidative damage and restore cellular redox balance . The molecular pathways involved include the activation of antioxidant defense mechanisms and the inhibition of oxidative stress-induced cell death .
Comparación Con Compuestos Similares
BDP-NAC is unique compared to other persulfide donors due to its selective response to hydrogen peroxide and its sustained release of the persulfide of N-acetyl cysteine . Similar compounds include:
Sodium sulfide: A common hydrogen sulfide donor with less selectivity towards reactive oxygen species.
Carbonyl sulfide-releasing compounds: These compounds release carbonyl sulfide instead of persulfides and have distinct physiological effects.
This compound’s unique properties make it a valuable tool for studying the therapeutic potential of persulfides and their role in redox biology .
Propiedades
Fórmula molecular |
C18H26BNO5S2 |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C18H26BNO5S2/c1-12(21)20-15(16(22)23)11-27-26-10-13-6-8-14(9-7-13)19-24-17(2,3)18(4,5)25-19/h6-9,15H,10-11H2,1-5H3,(H,20,21)(H,22,23)/t15-/m1/s1 |
Clave InChI |
DWYXPNQQWSCJFO-OAHLLOKOSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSSC[C@H](C(=O)O)NC(=O)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSSCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)
![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)


![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide](/img/structure/B11933081.png)

![2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)
![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)

![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B11933125.png)
![4-[[4-(2-amino-1,3-thiazol-5-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-N,N-dimethylbenzamide](/img/structure/B11933128.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)

